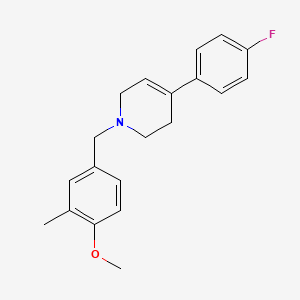
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that is widely used in scientific research to understand the mechanism of Parkinson's disease. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra region of the brain, leading to the development of Parkinson's disease-like symptoms in humans and primates.
作用機序
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is selectively taken up by dopamine-producing neurons in the substantia nigra region of the brain, where it is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a potent neurotoxin that selectively damages dopamine-producing neurons, leading to a decrease in dopamine levels in the brain and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine-induced Parkinson's disease-like symptoms in animals include tremors, rigidity, bradykinesia, and postural instability. Biochemically, 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine also leads to an increase in oxidative stress and inflammation in the brain, which are thought to contribute to the development of Parkinson's disease.
実験室実験の利点と制限
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is a potent and selective neurotoxin that induces Parkinson's disease-like symptoms in animals, making it an ideal tool for studying the mechanism of Parkinson's disease. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is also relatively easy to administer and has a rapid onset of action, allowing for the rapid induction of Parkinson's disease-like symptoms in animals. However, 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine has some limitations in lab experiments, including the fact that it only induces a subset of the symptoms of Parkinson's disease and does not fully replicate the disease.
将来の方向性
There are several future directions for research on 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine, including the development of new animal models of Parkinson's disease that more closely mimic the disease in humans. Other future directions include the identification of new therapeutic targets for the treatment of Parkinson's disease, the development of new drugs that can prevent or slow the progression of Parkinson's disease, and the evaluation of the long-term effects of 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine exposure on animals and humans.
合成法
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine) with hydrofluoric acid (HF) and 4-methoxy-3-methylbenzyl chloride (MMBC). The reaction is carried out under acidic conditions, and the product is purified by column chromatography.
科学的研究の応用
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is widely used in scientific research to induce Parkinson's disease-like symptoms in animals, particularly in primates. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is administered to animals either intravenously or intramuscularly, and the onset of Parkinson's disease-like symptoms is observed within a few days. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is also used to study the mechanism of Parkinson's disease and to evaluate the efficacy of potential therapeutic drugs.
特性
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-15-13-16(3-8-20(15)23-2)14-22-11-9-18(10-12-22)17-4-6-19(21)7-5-17/h3-9,13H,10-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULHBMCCRFFKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
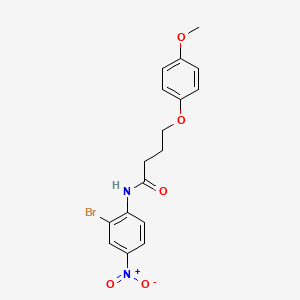
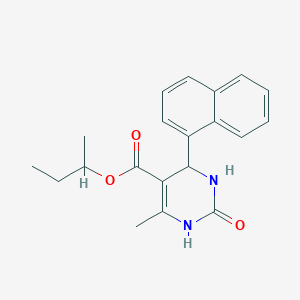
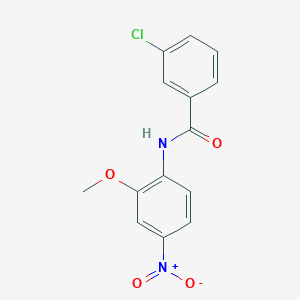

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
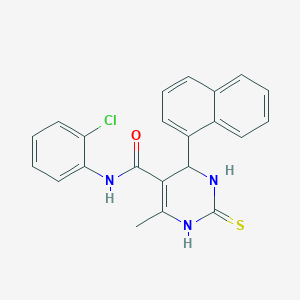
![2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5070597.png)
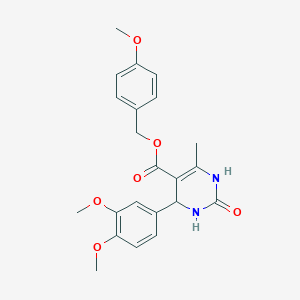
![methyl 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5070613.png)